molecular formula C16H14N2O B1601660 5-(4-Methoxyphenyl)-2-phenyl-1H-imidazole CAS No. 53458-08-5

5-(4-Methoxyphenyl)-2-phenyl-1H-imidazole

Cat. No.: B1601660
CAS No.: 53458-08-5
M. Wt: 250.29 g/mol
InChI Key: ZJUBRROOFQATFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Methoxyphenyl)-2-phenyl-1H-imidazole is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)-2-phenyl-1H-imidazole typically involves the condensation of 4-methoxybenzaldehyde with benzylamine in the presence of an acid catalyst, followed by cyclization to form the imidazole ring. The reaction conditions often include:

    Reagents: 4-methoxybenzaldehyde, benzylamine, acid catalyst (e.g., hydrochloric acid)

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions (around 80-100°C)

    Time: Several hours to complete the reaction

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods such as:

    Continuous flow synthesis: This method allows for the continuous production of the compound with better control over reaction parameters and higher yields.

    Catalytic processes: Using heterogeneous catalysts to improve reaction efficiency and reduce by-products.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-2-phenyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The phenyl and methoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) under high pressure.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

    Oxidation: Formation of 5-(4-hydroxyphenyl)-2-phenyl-1H-imidazole.

    Reduction: Formation of partially or fully reduced imidazole derivatives.

    Substitution: Formation of halogenated derivatives or other substituted imidazoles.

Scientific Research Applications

5-(4-Methoxyphenyl)-2-phenyl-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly for enzymes like lipoxygenases.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-2-phenyl-1H-imidazole involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: It acts as an inhibitor of enzymes like lipoxygenases by binding to the active site and preventing substrate access.

    Signal Transduction: It may interfere with signaling pathways involved in inflammation and cancer progression.

    Molecular Docking: Studies suggest that it can form stable complexes with target proteins, leading to altered protein function.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Methoxyphenyl)-1H-indole: Shares a similar structure but with an indole ring instead of an imidazole ring.

    4-Methoxyphenylimidazole: Lacks the phenyl group at the 2-position.

    2-Phenylimidazole: Lacks the methoxyphenyl group at the 5-position.

Uniqueness

5-(4-Methoxyphenyl)-2-phenyl-1H-imidazole is unique due to the presence of both the methoxyphenyl and phenyl groups, which contribute to its distinct chemical properties and potential biological activities. Its dual substitution pattern allows for diverse chemical modifications and applications in various fields.

Properties

IUPAC Name

5-(4-methoxyphenyl)-2-phenyl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-19-14-9-7-12(8-10-14)15-11-17-16(18-15)13-5-3-2-4-6-13/h2-11H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJUBRROOFQATFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60475997
Record name 5-(4-Methoxyphenyl)-2-phenyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60475997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53458-08-5
Record name 5-(4-Methoxyphenyl)-2-phenyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60475997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-Methoxyphenyl)-2-phenyl-1H-imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Methoxyphenyl)-2-phenyl-1H-imidazole
Reactant of Route 2
Reactant of Route 2
5-(4-Methoxyphenyl)-2-phenyl-1H-imidazole
Reactant of Route 3
Reactant of Route 3
5-(4-Methoxyphenyl)-2-phenyl-1H-imidazole
Reactant of Route 4
Reactant of Route 4
5-(4-Methoxyphenyl)-2-phenyl-1H-imidazole
Reactant of Route 5
Reactant of Route 5
5-(4-Methoxyphenyl)-2-phenyl-1H-imidazole
Reactant of Route 6
Reactant of Route 6
5-(4-Methoxyphenyl)-2-phenyl-1H-imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.